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Compound of Interest

Compound Name: (2)-1,4-dibromobut-2-ene

Cat. No.: B095314

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-
dibromo-2-butene (CAS Number: 18866-73-4). Due to the relative scarcity of publicly available,
verified spectral data specifically for the cis-isomer, this document synthesizes expected values
based on spectroscopic principles and data from analogous compounds. It also outlines
general experimental protocols for the acquisition of such data.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for cis-1,4-dibromo-2-butene.
It is important to note that definitive, experimentally verified spectra for the pure cis-isomer are
not widely available in public databases. The presented data is a combination of information for
the general structure of 1,4-dibromo-2-butene and predicted values based on the cis-
configuration.
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Spectroscopy Type Data Point Expected Value
Chemical Shift (d) - Olefinic

1H NMR ~5.9-6.1 ppm
Protons (-CH=CH-)

Multiplicity - Olefinic Protons Triplet

Chemical Shift (3) - Methylene
~4.0 - 4.2 ppm

Protons (-CH2Br)

Multiplicity - Methylene Protons  Doublet
Chemical Shift (8) - Olefinic

13C NMR ~128 - 132 ppm

Carbons (-CH=CH-)

Chemical Shift (d) - Methylene
Carbons (-CHzBr)

~30 - 35 ppm

Infrared (IR)

C=C Stretch (cis)

~1650 - 1660 cm~1 (weak)

=C-H Bend (cis, out-of-plane)

~675 - 730 cm~1 (strong)

C-H Stretch (alkenyl)

~3010 - 3040 cm~t (medium)

C-Br Stretch

~515 - 690 cm~1 (strong)

Mass Spectrometry (MS)

Molecular lon (M)

m/z 212, 214, 216 (isotopic
pattern for Brz2)

Base Peak

m/z 133, 135 ([M-Br]*)

Major Fragments

m/z 53 ([CaHs]™)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These

protocols are standard for the analysis of haloalkenes and can be adapted for cis-1,4-dibromo-

2-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
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Methodology:

o Sample Preparation: Dissolve 5-10 mg of cis-1,4-dibromo-2-butene in approximately 0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs). The use of a deuterated solvent is crucial
to avoid large solvent signals in the tH NMR spectrum.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

« Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher for *H NMR).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o This will show single lines for each unique carbon atom. A wider spectral width (e.g., 0-200
ppm) is necessary. Due to the low natural abundance of *3C, a larger number of scans is
required.

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

e Sample Preparation:
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o Neat Liquid: If the sample is a liquid at room temperature, a spectrum can be obtained by
placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

o Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR
absorption in the regions of interest (e.g., carbon tetrachloride, CCls). The solution is then
placed in a liquid sample cell.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o First, acquire a background spectrum of the empty spectrometer (or the solvent and cell).

o Then, acquire the spectrum of the sample. The instrument software will automatically
subtract the background spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the different
vibrational modes of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct injection or through a gas chromatograph (GC-MS).

 lonization: Use a suitable ionization technique, such as Electron lonization (El). El is a hard
ionization technique that causes fragmentation, providing structural information.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The detector records the abundance of each ion at a specific m/z value.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions. The isotopic pattern of bromine (7°Br and 8Br in an approximate 1:1
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ratio) will be evident in bromine-containing fragments.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of cis-1,4-
dibromo-2-butene.

Spectroscopic Analysis Workflow for cis-1,4-dibromo-2-butene
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Caption: Workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of cis-1,4-dibromo-2-butene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b095314+#spectroscopic-data-for-cis-1-4-dibromo-2-
butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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